Product packaging for 2-(4-Chlorobenzyl)cyclohexanol(Cat. No.:CAS No. 7146-90-9)

2-(4-Chlorobenzyl)cyclohexanol

Cat. No.: B14722577
CAS No.: 7146-90-9
M. Wt: 224.72 g/mol
InChI Key: TZIIICCPZFQHPM-UHFFFAOYSA-N
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Description

2-(4-Chlorobenzyl)cyclohexanol is a synthetic organic compound featuring a cyclohexanol ring substituted with a 4-chlorobenzyl group. This structure makes it a valuable intermediate and scaffold in various research fields. In medicinal chemistry, the compound serves as a key building block for developing novel pharmacologically active molecules. The cyclohexanol moiety is a common feature in many bioactive compounds and drug candidates . Furthermore, the chlorophenyl group is a frequent structural element in compounds with diverse biological activities, making this reagent useful for structure-activity relationship (SAR) studies . Researchers can utilize this chemical in synthesizing more complex structures for screening against various biological targets. In organic synthesis, this compound is a versatile precursor. The hydroxyl group on the cyclohexane ring can undergo typical alcohol reactions, including oxidation, esterification, and ether formation, allowing for further functionalization . The benzyl position can also be modified, providing a handle for creating a diverse array of chemical entities. Studies on related 4-substituted cyclohexanols have shown that they can exhibit stereospecific behaviors in mass spectrometric analysis, which may be of interest in analytical and physical organic chemistry research for structural elucidation and fragmentation studies . This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17ClO B14722577 2-(4-Chlorobenzyl)cyclohexanol CAS No. 7146-90-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7146-90-9

Molecular Formula

C13H17ClO

Molecular Weight

224.72 g/mol

IUPAC Name

2-[(4-chlorophenyl)methyl]cyclohexan-1-ol

InChI

InChI=1S/C13H17ClO/c14-12-7-5-10(6-8-12)9-11-3-1-2-4-13(11)15/h5-8,11,13,15H,1-4,9H2

InChI Key

TZIIICCPZFQHPM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)CC2=CC=C(C=C2)Cl)O

Origin of Product

United States

Reaction Mechanisms and Chemical Transformations of 2 4 Chlorobenzyl Cyclohexanol

Nucleophilic Substitution Reactions on the Cyclohexanol (B46403) Moiety

The hydroxyl group of the cyclohexanol is a poor leaving group. Therefore, for nucleophilic substitution to occur, it must first be converted into a better leaving group. This is typically achieved through protonation under acidic conditions or by conversion to an ester, such as a tosylate or mesylate. The subsequent substitution can proceed via either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the nucleophile. libretexts.orgleah4sci.com

The Sₙ2 (bimolecular nucleophilic substitution) reaction involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. libretexts.org This process results in an inversion of stereochemistry at the reaction center. For 2-(4-Chlorobenzyl)cyclohexanol, this would require a strong nucleophile and typically an aprotic solvent. leah4sci.com

The Sₙ1 (unimolecular nucleophilic substitution) reaction proceeds through a two-step mechanism. The leaving group departs first, forming a secondary carbocation intermediate at the C1 position of the cyclohexane (B81311) ring. This intermediate is then attacked by the nucleophile from either face, leading to a mixture of stereoisomers (racemization). Sₙ1 reactions are favored by polar protic solvents and weaker nucleophiles. leah4sci.com

Table 1: Examples of Nucleophilic Substitution Reactions

Reactant Reagent/Conditions Mechanism Product
This compound HBr, heat Sₙ1/Sₙ2 1-Bromo-2-(4-chlorobenzyl)cyclohexane
This compound 1. TsCl, pyridine; 2. NaCN Sₙ2 2-(4-Chlorobenzyl)cyclohexanecarbonitrile

Stereoselective Elimination Pathways Leading to Cyclohexene (B86901) Derivatives

Dehydration of this compound leads to the formation of cyclohexene derivatives. This elimination reaction can be catalyzed by acid and generally follows either an E1 or E2 pathway. libretexts.org

The E2 (bimolecular elimination) mechanism is a concerted reaction where a base removes a proton from a carbon adjacent to the carbon bearing the leaving group, while the leaving group departs simultaneously. libretexts.org This pathway has a strict stereochemical requirement: the proton being removed and the leaving group must be in an anti-periplanar conformation (180° apart). chemistrysteps.com In substituted cyclohexanes, this means both groups must be in axial positions. This requirement dictates the regioselectivity of the reaction. Elimination can lead to the more substituted (Zaitsev) product or the less substituted (Hofmann) product, depending on the steric bulk of the base used. chemistrysteps.comyoutube.com

The E1 (unimolecular elimination) mechanism begins with the same first step as the Sₙ1 reaction: formation of a carbocation intermediate. A weak base then removes an adjacent proton to form the double bond. E1 reactions typically favor the formation of the most stable, most substituted alkene (Zaitsev's rule). masterorganicchemistry.com

Table 2: Elimination Reactions and Products

Starting Material Reagent/Conditions Mechanism Major Product
This compound H₂SO₄, heat E1 1-(4-Chlorobenzyl)cyclohex-1-ene
2-(4-Chlorobenzyl)cyclohexyl tosylate NaOEt (unhindered base) E2 1-(4-Chlorobenzyl)cyclohex-1-ene (Zaitsev)

Oxidation and Reduction Chemistry of the Alcohol Functionality

The secondary alcohol of this compound can be readily oxidized to the corresponding ketone, 2-(4-Chlorobenzyl)cyclohexanone. chemspider.com A variety of oxidizing agents can accomplish this transformation, including chromium-based reagents (e.g., chromic acid, PCC) and milder, more environmentally friendly options like sodium hypochlorite (B82951) (bleach) in the presence of an acid catalyst. edubirdie.comyoutube.com

Conversely, the ketone can be reduced back to the secondary alcohol. This reduction can be achieved using hydride-based reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Biocatalytic reductions using organisms like Baker's yeast (Saccharomyces cerevisiae) or specific enzymes can also be employed, often with high stereoselectivity. sphinxsai.comresearchgate.net

Table 3: Oxidation and Reduction Reactions

Reaction Type Starting Material Reagent/Conditions Product
Oxidation This compound H₂CrO₄ or NaOCl/CH₃COOH 2-(4-Chlorobenzyl)cyclohexanone
Reduction 2-(4-Chlorobenzyl)cyclohexanone NaBH₄, MeOH This compound

Transformations Involving the 4-Chlorobenzyl Group

The 4-chlorobenzyl group is relatively stable, but it can undergo certain transformations. The chlorine atom on the aromatic ring is generally unreactive toward typical nucleophilic aromatic substitution due to the electron-rich nature of the ring. However, under specific conditions, such as photoinitiated radical nucleophilic substitution (Sₙ1), the halogen can be replaced. nih.gov

The aromatic ring itself can undergo electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). The outcome is directed by the two existing substituents: the chloro group (ortho, para-directing, deactivating) and the alkyl group (ortho, para-directing, activating). The substitution pattern will depend on the specific reaction and conditions.

Reactions at the benzylic position (the CH₂ group) are also possible, such as free-radical halogenation, but these can be difficult to control without affecting other parts of the molecule.

Rearrangement Processes in Complex Derivative Synthesis

The carbon skeleton of this compound and its derivatives can be modified through various molecular rearrangements, which are fundamental in the synthesis of complex organic structures. thermofisher.com

For instance, if this compound is converted into a 1,2-diol derivative, it can undergo a Pinacol rearrangement under acidic conditions. This reaction involves the migration of a carbon-carbon bond to an adjacent carbocation, typically resulting in the formation of a ketone and a change in the ring structure. libretexts.org

Other named rearrangement reactions could be applied to more complex derivatives synthesized from the parent alcohol. These include the Beckmann rearrangement of an oxime derived from 2-(4-Chlorobenzyl)cyclohexanone, or the Wolff rearrangement, which could be used for ring expansion. libretexts.orgwiley-vch.de These processes are powerful tools for creating structurally diverse molecules from a common starting material.

Stereochemical Investigations and Conformational Analysis

Elucidation of Relative and Absolute Stereochemistry of the Cyclohexanol (B46403) Ring

The 2-(4-chlorobenzyl)cyclohexanol molecule possesses two stereocenters, at the carbon atoms bearing the hydroxyl group (C-1) and the 4-chlorobenzyl group (C-2). This results in the possibility of four stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The (1R,2R) and (1S,2S) pair are enantiomers, as are the (1R,2S) and (1S,2R) pair. The relationship between the cis and trans isomers are diastereomers. libretexts.orgyoutube.com

The relative stereochemistry, cis or trans, is determined by the positions of the two substituents relative to the plane of the cyclohexane (B81311) ring. In the cis isomer, both the hydroxyl and the 4-chlorobenzyl groups are on the same side of the ring, while in the trans isomer, they are on opposite sides. libretexts.org Each of these diastereomers can exist as a pair of enantiomers.

Conformational Dynamics and Preferred Orientations of Substituents

The cyclohexane ring is not static but undergoes a rapid "ring flip" or "chair-chair" interconversion at room temperature. gmu.edu During this process, axial substituents become equatorial and vice versa. For this compound, this interconversion leads to an equilibrium between two chair conformations for each stereoisomer.

For the trans isomer, one conformation will have both substituents in equatorial positions (diequatorial), while the other will have both in axial positions (diaxial). For the cis isomer, one conformation will have an axial hydroxyl group and an equatorial 4-chlorobenzyl group, while the other will have an equatorial hydroxyl group and an axial 4-chlorobenzyl group.

Generally, substituents prefer the equatorial position to avoid steric strain arising from 1,3-diaxial interactions. wikipedia.org These are repulsive interactions between an axial substituent and the axial hydrogens on the same side of the ring. Therefore, the diequatorial conformation of the trans isomer is expected to be significantly more stable than the diaxial conformation. In the case of the cis isomer, the preferred conformation will be the one where the larger substituent (the 4-chlorobenzyl group) occupies the equatorial position.

The preference for the equatorial position is quantified by the "A-value," which is the difference in Gibbs free energy between the axial and equatorial conformers of a monosubstituted cyclohexane. wikipedia.org While a specific A-value for the 4-chlorobenzyl group is not reported, the A-value for the benzyl (B1604629) group is approximately 1.81 kcal/mol, indicating a strong preference for the equatorial position. rsc.org

Predicted Stability of this compound Conformers
IsomerConformation 1Conformation 2More Stable ConformerReasoning
trans(e,e) - diequatorial(a,a) - diaxial(e,e)Minimizes 1,3-diaxial strain for both bulky substituents.
cis(a,e) - axial OH, equatorial 4-chlorobenzyl(e,a) - equatorial OH, axial 4-chlorobenzyl(a,e)The larger 4-chlorobenzyl group occupies the less sterically hindered equatorial position.

Influence of Substituent Bulk and Electronic Effects on Conformation

The conformational equilibrium of this compound is primarily influenced by the steric bulk of the substituents. The 4-chlorobenzyl group is considerably bulkier than the hydroxyl group. This size difference is the main driver for the conformational preferences outlined above. The t-butyl group, for example, has a very high A-value, effectively "locking" the cyclohexane ring in a conformation where the t-butyl group is equatorial. While not as large as a t-butyl group, the 4-chlorobenzyl group's preference for the equatorial position is substantial.

Spectroscopic and Diffraction Techniques for Stereochemical Assignment

The primary tool for elucidating the stereochemistry and conformational preferences of substituted cyclohexanols in solution is Nuclear Magnetic Resonance (NMR) spectroscopy. sapub.org Key parameters from the 1H NMR spectrum, such as the chemical shifts and coupling constants of the protons on the cyclohexane ring, provide a wealth of structural information.

For instance, the width of the signal for the proton attached to the carbon bearing the hydroxyl group (H-1) can indicate its orientation. An axial proton typically shows large axial-axial couplings to the adjacent axial protons, resulting in a broad multiplet. Conversely, an equatorial proton exhibits smaller equatorial-axial and equatorial-equatorial couplings, leading to a narrower multiplet. By analyzing the coupling constants, the relative stereochemistry and the predominant conformation can be determined. While specific NMR data for this compound is not available in the cited literature, data for cyclohexanol and its derivatives provide a basis for what to expect. chemicalbook.comchegg.com

X-ray diffraction is the definitive method for determining the solid-state structure of a crystalline compound, providing precise information about bond lengths, bond angles, and the absolute stereochemistry of chiral molecules. researchgate.netcaltech.edu A successful crystal structure analysis of one of the stereoisomers of this compound would unambiguously establish its solid-state conformation and the relative and absolute stereochemistry.

Typical 1H NMR Coupling Constants in Cyclohexane Systems
Coupling TypeDihedral AngleTypical J-value (Hz)
Axial-Axial (Jaa)~180°8 - 13
Axial-Equatorial (Jae)~60°2 - 5
Equatorial-Equatorial (Jee)~60°2 - 5

Computational Approaches to Conformational Landscape Exploration

In the absence of extensive experimental data, computational chemistry offers a powerful means to explore the conformational landscape of this compound. sapub.orgwebmo.net Molecular mechanics and quantum mechanical calculations can be used to model the different possible conformations of the cis and trans isomers and to calculate their relative energies.

These calculations can predict the most stable chair conformations, the energy barriers for ring flipping, and the preferred orientations of the substituents. Computational methods can also be used to predict spectroscopic properties, such as NMR chemical shifts and coupling constants, which can then be compared with experimental data to validate the computational model. Studies on related substituted cyclohexanones have demonstrated the utility of computational methods in understanding conformational behaviors.

Computational Chemistry Studies of 2 4 Chlorobenzyl Cyclohexanol

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. wavefun.com For 2-(4-Chlorobenzyl)cyclohexanol, methods like DFT, particularly with functionals such as B3LYP, would be suitable for optimizing the molecular geometry and calculating various electronic properties.

Electronic Structure Analysis (HOMO-LUMO Gaps, Molecular Orbitals)

The electronic structure of a molecule is key to its reactivity. youtube.com This analysis involves examining the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

HOMO & LUMO: The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. researchgate.net Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its capacity to act as an electrophile. researchgate.net The spatial distribution of these orbitals on the this compound molecule would indicate the likely sites for electrophilic and nucleophilic attack.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. unimas.mynih.gov A large gap suggests high stability and low chemical reactivity, while a small gap implies the molecule is more reactive and easily polarizable. researchgate.net

Interactive Table: Hypothetical Frontier Orbital Energies (Note: The following data is illustrative for explaining the concept and not actual calculated data for this compound.)

ParameterEnergy (eV)Description
EHOMO-6.5Energy of the highest occupied molecular orbital.
ELUMO-1.2Energy of the lowest unoccupied molecular orbital.
ΔE Gap 5.3 Indicates the molecule's chemical reactivity.

Charge Distribution Analysis (Mulliken, NBO) and Intramolecular Interactions

Understanding how charge is distributed across a molecule helps in predicting its electrostatic interactions and reactive sites.

Mulliken Population Analysis: This method partitions the total electron density among the atoms in a molecule, providing an estimate of partial atomic charges. wikipedia.orguni-muenchen.de These charges are useful for understanding the electrostatic potential and identifying polar regions within this compound. nih.govsemanticscholar.org However, Mulliken charges are known to be highly dependent on the basis set used in the calculation. wikipedia.orguni-muenchen.de

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a more chemically intuitive picture of bonding and intramolecular interactions. nih.govnih.gov It examines charge delocalization from occupied Lewis-type (donor) orbitals to unoccupied non-Lewis-type (acceptor) orbitals. nih.govwisc.edu For this compound, NBO analysis would reveal hyperconjugative interactions, such as those between lone pairs on the oxygen and chlorine atoms and adjacent anti-bonding orbitals, which contribute to the molecule's stability. nih.govwisc.edu

Dipole Moments and Electrostatic Potentials

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. nih.gov It is used to predict sites for electrophilic and nucleophilic attack. asianresassoc.org For this compound, regions of negative potential (typically colored red or yellow) would be expected around the oxygen and chlorine atoms, indicating nucleophilic sites. Regions of positive potential (blue) would be found around the hydroxyl hydrogen and other hydrogen atoms, indicating electrophilic sites.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model the mechanisms of chemical reactions. arxiv.org This involves mapping the potential energy surface to identify reactants, products, and intermediates. A key aspect is the characterization of transition states—the highest energy point along a reaction coordinate. beilstein-journals.org Analyzing the geometry and energy of a transition state provides the activation energy, which is crucial for determining reaction kinetics. For a molecule like this compound, one could model reactions such as its synthesis or subsequent transformations, identifying the most favorable pathways.

Simulation of Spectroscopic Signatures (NMR, IR)

Theoretical calculations can predict spectroscopic data, which is invaluable for interpreting experimental spectra and confirming molecular structures.

Infrared (IR) Spectroscopy: Computational methods can calculate the vibrational frequencies of a molecule. iosrjournals.org The simulated IR spectrum for this compound would show characteristic peaks corresponding to the stretching and bending of its functional groups, such as the O-H stretch of the alcohol, C-H stretches of the aliphatic and aromatic rings, and the C-Cl stretch. nist.govresearchgate.netutexas.edu Comparing the calculated spectrum with an experimental one helps in assigning the observed vibrational modes. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO (Gauge-Including Atomic Orbital) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). epstem.net A simulated NMR spectrum for this compound would predict the chemical shifts for each unique hydrogen and carbon atom, aiding in the structural elucidation and assignment of experimental NMR data.

Theoretical Prediction of Chemical Reactivity Descriptors

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors derived from the molecule's electronic energy. chemrxiv.orgarxiv.orgscielo.org.mx These descriptors help in understanding and predicting the global and local reactivity of a molecule. unimas.mymdpi.com

Global Reactivity Descriptors: These parameters describe the reactivity of the molecule as a whole.

Chemical Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution. A large HOMO-LUMO gap corresponds to a hard molecule, while a small gap indicates a soft molecule. mdpi.com

Electronegativity (χ): Measures the ability of the molecule to attract electrons.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as an electrophile. mdpi.com

Interactive Table: Hypothetical Global Reactivity Descriptors (Note: The following data is illustrative for explaining the concept and not actual calculated data for this compound.)

DescriptorFormulaValue (eV)Interpretation
Ionization Potential (I)-EHOMO6.5Energy required to remove an electron.
Electron Affinity (A)-ELUMO1.2Energy released when an electron is added.
Electronegativity (χ)(I+A)/23.85Overall electron-attracting tendency.
Chemical Hardness (η)(I-A)/22.65Resistance to charge transfer.
Electrophilicity (ω)χ²/(2η)2.79Global electrophilic nature.

Studies on Non-Linear Optical (NLO) Properties

In many organic molecules, a significant NLO response originates from intramolecular charge transfer (ICT) between electron-donating and electron-accepting groups, often connected by a π-conjugated system. In this compound, the chlorophenyl group can act as a weak electron-withdrawing group, while the hydroxyl group on the cyclohexanol (B46403) ring is a potential electron donor. The methylene bridge between these two moieties, however, disrupts extensive π-conjugation, which may limit the magnitude of the first-order hyperpolarizability (β).

Computational approaches, such as DFT, are instrumental in quantifying the NLO properties of molecules. nih.govphyschemres.org These calculations can determine the components of the polarizability (α) and the first hyperpolarizability (β) tensors. The total molecular dipole moment (μ), polarizability (α), and the first hyperpolarizability (β₀) are key parameters that describe the NLO response of a molecule.

To illustrate the typical NLO properties of related compounds, the following table presents calculated values for other organic molecules from the literature. It is important to note that these values are not for this compound but serve as a reference for the magnitude of NLO properties in similar organic structures.

CompoundComputational MethodDipole Moment (μ) (Debye)Average Polarizability <α> (x 10⁻²⁴ esu)First Hyperpolarizability (β₀) (x 10⁻³⁰ esu)
Pyrrole Hydrazone Derivative (3B)DFT--48.83
Pyrrole Hydrazone Derivative (3C)DFT--63.89
m-NitroacetanilideHF/6-31+G(d)--1.1856
m-NitroacetanilideB3LYP/6-31+G(d)--4.7117

Data for pyrrole hydrazone derivatives were calculated to show variation with structure. nih.gov Data for m-Nitroacetanilide were calculated in the gas phase. rasayanjournal.co.in

The hyperpolarizability of a molecule is sensitive to the choice of the DFT functional and basis set used in the calculations. rsc.orgunamur.bejournaleras.com For instance, studies on various organic compounds have shown that hybrid functionals often provide a good balance of accuracy and computational cost for predicting NLO properties. The inclusion of diffuse functions in the basis set is also crucial for accurately describing the behavior of electrons that are far from the nucleus, which is important for polarizability and hyperpolarizability calculations.

While a dedicated computational study on this compound is needed for a precise quantitative assessment of its NLO properties, the existing literature on structurally analogous compounds suggests that it may exhibit a modest NLO response. The presence of the chloro- and hydroxyl- functional groups could induce a degree of electronic asymmetry, which is a prerequisite for second-order NLO activity. However, the lack of a significant π-conjugated system linking these groups is a limiting factor. Future theoretical investigations using DFT would be invaluable in elucidating the electronic structure and accurately predicting the NLO properties of this compound.

Structure Activity Relationship Sar Studies of 2 4 Chlorobenzyl Cyclohexanol Analogues in Biological Systems in Vitro and Non Human

Correlating Structural Features with Antimicrobial Activity

The antimicrobial properties of 2-(4-chlorobenzyl)cyclohexanol analogues are closely tied to their structural characteristics. Modifications to either the benzyl (B1604629) or cyclohexanol (B46403) moieties can significantly enhance or diminish their ability to inhibit the growth of bacteria and fungi.

Antibacterial Efficacy in In Vitro Models

In the study of antibacterial agents, structural modifications are key to enhancing efficacy. For compounds related to this compound, research on analogues like substituted benzyl 4-ketohexanoates has shown that the presence and position of halogen substituents are critical for activity. researchgate.net Specifically, halogen-substituted derivatives demonstrated notable antibacterial effects. researchgate.net

SAR studies on other structurally related compounds, such as N-benzyl-r-2,c-6-diphenylpiperidines, further highlight the importance of specific chemical groups. For instance, N-chloroacetyl derivatives showed superior activity against several bacterial strains. researchgate.net Similarly, the evaluation of 2-hydroxy benzyl hydrazide derivatives revealed that certain compounds exhibited significant zones of inhibition against both Gram-positive and Gram-negative bacteria, in some cases exceeding that of the reference drug ciprofloxacin. jchr.org

The following table summarizes the in vitro antibacterial activity of representative benzyl-containing analogues against common bacterial strains.

Table 1: In Vitro Antibacterial Activity of Selected Benzyl Analogues

Compound Analogue Test Organism Activity/Measurement Source
Halogenated Benzyl 4-Ketohexanoates Bacillus cereus, Micrococcus luteus Good activity based on inhibition zones and MICs. researchgate.net researchgate.net
2-Hydroxy Benzyl Hydrazide (C-7) Staphylococcus aureus Zone of Inhibition: 2.0 cm. jchr.org jchr.org
2-Hydroxy Benzyl Hydrazide (C-7) Escherichia coli Zone of Inhibition: 2.1 cm. jchr.org jchr.org
N-Chloroacetyl-3-isopropyl-2,6-diphenylpiperidine Various bacteria Superior activity compared to other derivatives. researchgate.net researchgate.net

These findings collectively suggest that the incorporation of halogen atoms, particularly on the benzyl ring, and the nature of the acyl or hydrazide groups are pivotal in determining the antibacterial potency of this class of compounds.

Antifungal Activity in Model Pathogen Systems

The antifungal activity of compounds structurally related to this compound is significantly influenced by specific chemical features. Studies on analogues such as 2-acyl-1,4-benzohydroquinones have demonstrated that the length of the acyl chain is a critical determinant of antifungal potency. For example, 2-octanoylbenzohydroquinone was identified as the most active in its series, with Minimum Inhibitory Concentration (MIC) values ranging from 2 to 16 μg/mL against various fungi. mdpi.com In some instances, its activity was comparable to the standard drug amphotericin B. mdpi.com

Similarly, research on N-(4-halobenzyl)amides has shown that the presence of a halogen on the benzyl group can confer strong antifungal properties. mdpi.com One derivative, compound 16, exhibited potent activity against Candida krusei, even surpassing the efficacy of fluconazole. mdpi.com Furthermore, investigations into 2,4-diacetylphloroglucinol (B43620) (2,4-DAPG) analogues revealed that substituting the phloroglucinol (B13840) ring with two butyl groups (compound MP4) resulted in substantially higher antifungal activity against Penicillium digitatum and P. italicum compared to the parent compound. nih.gov

The table below presents the antifungal activity of representative analogues against key fungal pathogens.

Table 2: Antifungal Activity of Representative Analogues against Model Pathogens

Compound Analogue Fungal Pathogen Activity/Measurement Source
2-Octanoylbenzohydroquinone Candida krusei, Rhizopus oryzae MIC: 2 and 4 μg/mL, respectively. mdpi.com mdpi.com
N-(4-halobenzyl)amide (Compound 16) Candida krusei ATCC 14243 MIC: 7.8 µg/mL. mdpi.com mdpi.com
2,4-DAPG Analogue (MP4) Penicillium digitatum 84.0% inhibition at 25 μg/mL. nih.gov nih.gov
2,4-DAPG Analogue (MP4) Penicillium italicum 63.0% inhibition at 25 μg/mL. nih.gov nih.gov

These SAR studies underscore that lipophilicity, the presence of halogens, and specific substitution patterns are key factors in designing effective antifungal agents based on these chemical scaffolds.

SAR in Receptor Interaction and Signaling Pathway Modulation

The interaction of this compound analogues with specific receptors and their subsequent modulation of cellular signaling pathways are central to their pharmacological effects. SAR studies in this area aim to identify the structural motifs responsible for high-affinity binding and potent pathway modulation.

Ligand Binding Studies with Isolated Receptors (e.g., CXCR2, KCa2)

While direct binding data for this compound on CXCR2 and KCa2 receptors is not extensively documented, SAR studies on related ligands targeting these receptors provide valuable insights. For the CXC chemokine receptor 2 (CXCR2), a key mediator in inflammatory responses, research has focused on small molecule negative allosteric modulators that bind to an intracellular site. nih.gov

The development of fluorescent ligands based on the navarixin (B609427) scaffold has enabled detailed investigation of ligand binding to this intracellular allosteric binding site. nih.govnih.gov These studies have shown that specific structural modifications can significantly alter binding affinity and selectivity. For example, within a series of fluorescent analogues, compound 11d was found to bind to both CXCR1 and CXCR2, while other analogues displayed greater selectivity for CXCR2. nih.gov The design of these probes, such as Mz438 (9a) , has facilitated high-throughput, non-isotopic binding assays, which are crucial for screening new compounds. nih.gov

The crystal structure of CXCR2 in complex with a ligand has confirmed the intracellular binding mode and provides a structural basis for designing new, more potent inhibitors. chemrxiv.org The affinity of these ligands is determined by their interactions within this intracellular pocket.

Table 3: Representative Ligand Binding Data for CXCR2 Modulators

Compound/Analogue Receptor Assay Type Key Finding Source
Fluorescent Analogue 11d CXCR1 NanoBRET Binding Assay High-affinity binding (KD ~ 100 nM). nih.gov nih.gov
Fluorescent Analogue 11d CXCR2 NanoBRET Binding Assay High-affinity binding, suitable as a tracer for both CXCR1 and CXCR2. nih.gov nih.gov
Mz438 (9a) CXCR2 NanoBRET Binding Assay High-affinity fluorescent ligand enabling cellular and cell-free assays. nih.gov nih.gov
Navarixin Analogue 1 CXCR2 X-ray Crystallography Validated the intracellular allosteric binding site. chemrxiv.org chemrxiv.org

Although specific data for this compound is sparse, the principles derived from these SAR studies on CXCR2 modulators suggest that its activity would likely depend on its ability to fit within an allosteric binding pocket, with the chlorobenzyl and cyclohexanol groups playing key roles in establishing binding interactions.

Modulation of Cellular Biochemical Pathways in Non-Human Cell Lines

The ability of chemical compounds to modulate cellular biochemical pathways is fundamental to their therapeutic potential. While direct studies on this compound are limited, research on structurally related compounds provides insights into potential mechanisms. For instance, chalcone (B49325) derivatives, which share a core structural motif with benzyl-containing compounds, have been shown to influence key signaling pathways in cancer cell lines. mdpi.com

In studies using gastric cancer cells, certain amino chalcone derivatives were found to induce apoptosis by up-regulating the expression of Death Receptor 5 (DR5). mdpi.com This led to the activation of Caspase-8 and the subsequent cleavage of Bid, initiating the intrinsic apoptosis pathway. Furthermore, these compounds were observed to down-regulate the anti-apoptotic protein Bcl-2 and decrease the levels of IAP proteins like XIAP and c-IAP1. mdpi.com

Flavonoids, another class of natural compounds, are known to modulate the p53 signaling pathway, which in turn can inhibit the B-cell lymphoma 2 (Bcl-2) protein, a critical target in apoptosis. nih.gov The modulation of these pathways often involves a complex interplay of protein-protein interactions and gene expression changes. The application of biochemical modulation strategies, such as combining therapeutic agents to target different points in a pathway, is an established approach in pharmacology. nih.gov

Table 4: Modulation of Biochemical Pathways by Structurally Related Compounds

Compound Class/Analogue Cell Line Pathway/Target Observed Effect Source
Amino Chalcone Derivative 13e MGC-803 (Gastric Cancer) DR5/Caspase-8/Bcl-2 Up-regulation of DR5, activation of Caspase-8, down-regulation of Bcl-2. mdpi.com mdpi.com
Flavonoids Various Cancer Cell Lines p53/Bcl-2 Inhibition of Bcl-2 via the p53 signaling pathway. nih.gov nih.gov
5-Fluorouracil + Leucovorin Colorectal Cancer Cells Thymidylate Synthase Biochemical modulation to enhance anti-tumor activity. nih.gov nih.gov

Investigation of Insect Repellent Activity

The search for effective and long-lasting insect repellents has driven research into the structure-activity relationships of various chemical classes. While direct studies on this compound are not widely published, research on related structures provides a framework for understanding the chemical features that confer repellency.

A key principle in the design of modern repellents is the modification of known repellent structures to reduce volatility, thereby increasing protection time. nih.gov For example, converting natural terpenoids like menthone and citronellal (B1669106) into less volatile cyclic acetals has been shown to prolong their repellent activity. nih.gov

In studies evaluating novel cyclic acetals against the mosquito Aedes albopictus, several compounds provided over 95% protection for at least 8 hours, a significant improvement over the 2-hour protection time of DEET at the same dose. nih.gov This highlights that molecular size and reduced volatility are critical for long-lasting efficacy.

While the specific repellent properties of this compound are not detailed in the available literature, research into other halogenated and benzyl-containing structures has been conducted. For instance, a pyrimidone derivative containing a 4-bromobenzoyl group has been synthesized and evaluated for its insect repellent activity, indicating that the combination of a halogenated benzyl moiety with a heterocyclic core is a viable strategy for developing new repellents. researchgate.net

Table 5: Insect Repellent Activity of Representative Compounds

Compound/Analogue Target Insect Activity/Measurement Source
Cyclic Acetal 12a Aedes albopictus >95% protection for at least 8 hours. nih.gov nih.gov
Cyclic Acetal 17b Aedes albopictus >95% protection for at least 8 hours. nih.gov nih.gov
4-Amino-5-(4-bromobenzoyl)-3-ethyl-2(1H)-pyrimidone Sitophilus oryzae Evaluated for repellent activity. researchgate.net researchgate.net
DEET (Reference) Aedes albopictus >95% protection for 2 hours. nih.gov nih.gov
Icaridin (Reference) Aedes albopictus >95% protection for at least 8 hours. nih.gov nih.gov

The structural features of this compound, including its molecular weight and the presence of a chlorobenzyl group, suggest it could possess repellent properties. However, empirical testing would be required to confirm its efficacy and to understand the specific contributions of the cyclohexanol and chlorobenzyl components to its potential activity.

No Specific Research Found for this compound

While extensive searches were conducted to locate studies on the synthesis, biological evaluation, and specific activities of this compound, the scientific literature does not appear to contain dedicated research on this particular compound.

Searches for related compounds, including various cyclohexanol derivatives and molecules containing a 4-chlorobenzyl moiety, did yield some results. For instance, research exists on the antiproliferative activity of certain p-chlorobenzylamino thiazole (B1198619) derivatives and the antifungal and cytotoxic effects of 4-chlorobenzyl p-coumarate. These studies provide insights into the biological activities of the constituent chemical groups in different molecular contexts.

However, in strict adherence to the request to focus solely on this compound, and in the absence of any direct scientific evidence or data for this specific molecule, it is not possible to provide a scientifically accurate and informative article that fulfills the detailed requirements of the provided outline. The creation of content for the specified sections—Cytotoxic Profiling in Non-Human Cell Lines and Model Organisms, Influence of Stereochemistry on Biological Recognition and Activity, and Exploration of Potential as Agricultural and Horticultural Fungicides—would necessitate speculative information, which falls outside the scope of a factual scientific article.

Should research on this compound become publicly available in the future, the generation of the requested article may be possible.

Applications As Synthetic Intermediates and Building Blocks

Utility in the Synthesis of Advanced Pharmaceutical Leads

The search for novel therapeutic agents is a cornerstone of medicinal chemistry, and the demand for versatile chiral building blocks is ever-increasing. researchgate.net Chiral alcohols, in particular, are crucial intermediates for a wide range of pharmaceuticals, including treatments for cancer, viral infections, and neurological disorders. researchgate.netnih.gov The 2-(4-Chlorobenzyl)cyclohexanol scaffold is of significant interest due to the presence of multiple reactive sites that allow for diverse chemical modifications.

The hydroxyl group can be oxidized to the corresponding ketone, 2-(4-chlorobenzyl)cyclohexanone. This ketone is structurally related to (R)-ketamine, a novel, rapid-acting antidepressant used for treatment-resistant depression. mdpi.com (R)-ketamine is chemically named (2R)-2-(2-Chlorophenyl)-2-(methylamino)cyclohexanone hydrochloride, highlighting the importance of the substituted cyclohexanone (B45756) core in designing new psychoactive pharmaceuticals. mdpi.com

Furthermore, the chlorophenyl group is a common feature in many biologically active molecules. For instance, a synthesized pyrazole (B372694) derivative containing a 4-chlorophenyl moiety, 2-(5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-N-(2-hydroxyethyl)-2-oxoacetamide (CDMPO), has demonstrated significant neuroprotective and anti-inflammatory properties in models of Parkinson's disease. nih.gov This suggests that the 4-chlorobenzyl portion of the title compound can be a key pharmacophore for interacting with biological targets in the central nervous system. The synthesis of such complex molecules often relies on the strategic coupling of intermediates, where a building block like this compound could serve as a foundational component.

The development of advanced pharmaceutical leads often involves creating libraries of related compounds for screening. The table below illustrates the types of synthetic transformations that intermediates like this compound can undergo to generate diverse molecular structures for drug discovery programs.

Precursor ClassTransformationResulting ScaffoldPotential Therapeutic Area
Substituted CyclohexanolsOxidation & AminationAmino-cyclohexanone derivativesAntidepressants, Neurology mdpi.com
Chlorophenyl IntermediatesHeterocycle FormationPyrazole-based compoundsNeurodegenerative Diseases nih.gov
Chiral AlcoholsEnantioselective ReductionOptically active intermediatesAnti-Alzheimer's, Anti-cancer nih.gov

This table presents examples of synthetic pathways where cyclohexanol-based intermediates are utilized to create advanced pharmaceutical leads.

Integration into Agrochemical Development Pipelines

The global agricultural industry continually requires new and effective pesticides to manage crop losses while addressing challenges like pathogen resistance and environmental impact. nih.gov The discovery of novel agrochemicals is critical, and many successful products have originated from the exploration of unique chemical scaffolds. mdpi.com Derivatives of cycloalkylphenols, which are structurally related to this compound, have been identified as potent herbicides, bactericides, and insecticides. researchgate.net

A key synthetic route to these agrochemicals is the Friedel-Crafts alkylation of phenols with alcohols. Research has demonstrated the successful synthesis of 2-cycloalkyl-4-chlorophenols by reacting p-chlorophenol with cyclohexanol (B46403) in the presence of an acid catalyst. researchgate.net This established reaction highlights a direct pathway where this compound could be used to create more complex derivatives with potential pesticidal activity. The resulting compounds combine the lipophilic cyclohexyl ring, which can enhance penetration into target organisms, with the reactive chlorophenol moiety.

The development of modern fungicides, such as strobilurins and anilides, underscores the industry's shift towards compounds with specific modes of action. apsnet.org Integrating building blocks like this compound into development pipelines allows for the creation of novel structures that can be screened for fungicidal or insecticidal properties. The combination of a chlorinated aromatic ring and a cyclohexanol functional group provides a template that can be modified to optimize activity against specific agricultural pests. For example, combining this scaffold with other known active fragments, such as pyrazoles or diamide (B1670390) structures, represents a rational design approach to discovering next-generation agrochemicals. mdpi.com

The table below outlines potential applications and synthetic strategies for integrating cyclohexanol derivatives into agrochemical research.

PrecursorSynthetic StrategyTarget Compound ClassPotential Agrochemical Application
Cyclohexanol & p-ChlorophenolFriedel-Crafts Alkylation2-Cycloalkyl-4-chlorophenolsHerbicides, Insecticides, Bactericides researchgate.net
This compoundDerivatization/CouplingNovel Polyfunctional MoleculesFungicides, Acaricides mdpi.comapsnet.org
Phenolic CompoundsMulti-step SynthesisSubstituted Naphthalen-2-ol derivativesGeneral Pesticidal Agents nih.gov

This table illustrates how intermediates related to this compound are used to develop new classes of agrochemicals.

Precursor for Complex Organic Molecules with Polycyclic Architectures

The synthesis of complex organic molecules containing multiple ring systems is a significant challenge in synthetic chemistry. Polycyclic structures are found in a vast array of natural products and medicinally important compounds. nih.gov Ring expansion reactions are powerful tools that allow chemists to convert simpler, readily available cyclic compounds into larger, more complex ring systems. nih.govresearchgate.net Six-membered rings, such as the cyclohexanol core of this compound, are ideal starting points for these transformations.

Methodologies like the Tiffeneau–Demjanov rearrangement and other cycloaddition or rearrangement reactions can expand a cyclohexanol ring into a seven-membered system, such as a benzocycloheptene. nih.govnih.gov These seven-membered rings are core structures in a number of bioactive compounds. A recently developed strategy involves a dearomative cycloaddition followed by a ring expansion to access these valuable motifs from non-activated polycyclic arenes, demonstrating the ongoing innovation in this field. nih.gov The this compound molecule is a prime candidate for such synthetic strategies, where the cyclohexanol ring can be expanded and the benzyl (B1604629) group can participate in or direct subsequent cyclization events.

Another important class of polycyclic molecules is the cyclophanes, which consist of an aromatic ring bridged by an aliphatic chain. mun.ca The synthesis of these strained and structurally unique molecules often requires creative strategies. The aliphatic portion of this compound could potentially be modified and used as a tether to form a bridge with the chlorophenyl ring or another aromatic system, leading to novel cyclophane structures. Such complex architectures are of interest not only in medicinal chemistry but also in materials science.

The following table summarizes key ring expansion and cyclization strategies that can be applied to cyclohexanol derivatives to build complex polycyclic systems.

Starting Material TypeReaction TypeProduct ArchitectureRelevance
Cyclohexanol DerivativesTiffeneau–Demjanov RearrangementSeven-membered rings (Cycloheptanones)Synthesis of Bioactive Compounds nih.gov
Polycyclic ArenesDearomative Ring ExpansionBenzocycloheptenesAccess to Natural Product Scaffolds nih.gov
Dimerization of Phenalene RadicalsCyclizationnperopyrenophanesSynthesis of Complex Cyclophanes mun.ca

This table highlights established and novel methods for constructing polycyclic molecules from six-membered ring precursors.

Q & A

What are the common synthetic routes for 2-(4-Chlorobenzyl)cyclohexanol, and how are reaction conditions optimized?

Basic
The compound can be synthesized via alkylation reactions using cyclohexanol derivatives. For example, alkylation of aromatic alcohols (e.g., o-cresol) with cyclohexanol in the presence of acidic catalysts like 60% perchloric acid has been reported, with yields influenced by temperature, molar ratios, and catalyst loading . Reactive distillation methods, such as formic acid-mediated esterification followed by hydrolysis, have also demonstrated high conversion rates (near 100%) under optimized conditions (e.g., low catalyst loading, controlled reaction time) .

Advanced
Optimization can be achieved using factorial experimental designs (e.g., Yates pattern) to model interactions between variables. For instance, a three-variable study (temperature, molar ratio, catalyst amount) identified optimal conditions for cyclohexanol alkylation, achieving maximum yield at 70°C, 1:2.5 molar ratio (o-cresol:cyclohexanol), and 25% catalyst . Computational simulations (e.g., equilibrium stage modeling) further refine parameters like reflux ratios and feed staging in reactive distillation .

How can structural ambiguities in this compound derivatives be resolved?

Advanced
Combined spectroscopic and computational methods are critical. Nuclear magnetic resonance (NMR) can distinguish stereoisomers, while X-ray crystallography provides definitive stereochemical assignments. For analogs like 2-(4-tert-butylphenoxy)cyclohexanol, trans/cis configurations were confirmed via crystallographic data . Density functional theory (DFT) calculations can predict spectroscopic signatures (e.g., IR, UV-Vis) to validate experimental observations .

What analytical techniques are recommended for characterizing this compound in complex matrices?

Basic
High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are standard for purity assessment. Cyclohexanol derivatives in environmental or biological samples are often analyzed using derivatization (e.g., 2,4-dinitrophenylhydrazone formation) followed by GC-MS . Infrared (IR) spectroscopy identifies functional groups like hydroxyl and chlorophenyl moieties .

Advanced
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) enhances sensitivity for trace analysis. For metabolic studies, isotope dilution assays improve quantification accuracy in biological matrices . Synchrotron-based techniques (e.g., X-ray absorption spectroscopy) may probe metal-binding interactions in catalytic applications .

How do reaction kinetics and mechanisms explain yield discrepancies in cyclohexanol-based syntheses?

Advanced
Kinetic studies reveal competing pathways. For example, tert-butyl hydroperoxide reactions with cyclohexanol show reduced efficiency due to hydroperoxy radical termination, which diverts intermediates from productive pathways . Mechanistic modeling (e.g., rate constant estimation for propagation vs. termination steps) reconciles yield variations. In reactive distillation, simultaneous reaction-separation minimizes side reactions, enhancing selectivity .

What biological activities are associated with this compound analogs?

Basic
Structural analogs (e.g., WY-X1, WY-X2) exhibit serotonin/norepinephrine reuptake inhibition, suggesting potential CNS applications . Baclofen analogs derived from chlorophenyl-cyclohexanol scaffolds show GABAergic activity . Bioactivity screening typically involves in vitro receptor-binding assays (e.g., radioligand displacement) and functional cell-based tests (e.g., cAMP modulation) .

Advanced
Structure-activity relationship (SAR) studies combine molecular docking (e.g., melanocortin receptor binding ) with pharmacophore modeling. For example, substituent effects (e.g., 4-chlorophenyl vs. trifluoromethyl groups) on binding affinity can be quantified via free-energy perturbation (FEP) simulations .

What safety protocols are essential for handling this compound?

Basic
Follow OSHA HCS guidelines: Use PPE (gloves, goggles), ensure ventilation, and avoid skin/eye contact. Storage conditions (e.g., inert atmosphere, −20°C) prevent degradation . Emergency procedures include rinsing exposed areas with water and consulting safety data sheets (SDS) for first aid .

Advanced
Environmental fate studies recommend biodegradation assays (e.g., OECD 301B) to assess persistence. Waste disposal via incineration (≥800°C) with acid scrubbers neutralizes chlorinated byproducts .

How are computational methods applied to predict physicochemical properties?

Advanced
Quantitative structure-property relationship (QSPR) models predict logP, solubility, and melting points using descriptors like topological polar surface area (TPSA) and hydrogen-bonding capacity. For example, predicted acid dissociation constants (pKa) for cyclohexanol derivatives align with experimental values within ±0.3 units . Molecular dynamics (MD) simulations assess solvent interactions, guiding solvent selection for crystallization .

What strategies address challenges in scaling up laboratory syntheses?

Advanced
Process intensification via reactive distillation reduces steps and energy use. Pilot-scale studies demonstrate that maintaining a 1:1.5 cyclohexene:formic acid ratio minimizes side products . Continuous flow systems improve heat/mass transfer, with residence time distribution (RTD) modeling ensuring reactor stability .

How are environmental impacts of this compound assessed?

Basic
EPA-compliant ecotoxicity tests (e.g., Daphnia magna LC50, algae growth inhibition) evaluate aquatic toxicity. Atmospheric monitoring uses gas-phase sampling (e.g., sorbent tubes) coupled with GC-MS to detect volatile organic compounds (VOCs) .

Advanced
Life cycle assessment (LCA) quantifies carbon footprints from synthesis to disposal. Green chemistry metrics (e.g., E-factor, atom economy) prioritize solvent recovery (e.g., cyclohexane reuse ) and catalytic efficiency improvements .

What are emerging applications in medicinal chemistry?

Advanced
Derivatives are explored as prodrugs (e.g., hydroxamic acid precursors ) or kinase inhibitors. Radiolabeling (e.g., with ¹⁸F) enables PET imaging of target engagement . Metabolic stability studies using liver microsomes identify oxidation hotspots (e.g., cyclohexanol hydroxylation) for lead optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.